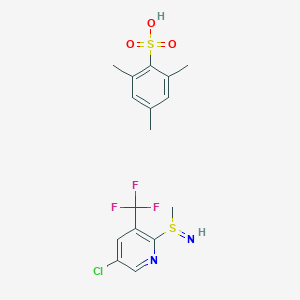

5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate

Descripción general

Descripción

Metamídofos, conocido por su nombre IUPAC O,S-dimetil fosforamidotioato, es un insecticida organofosforado. Ha sido ampliamente utilizado en la agricultura para controlar una variedad de plagas en cultivos como papas, arroz y verduras . Debido a su alta toxicidad, su uso ha sido restringido o prohibido en muchos países .

Métodos De Preparación

Metamídofos puede sintetizarse a través de varias rutas. Un método común implica la reacción de dimetil fosforamida con sulfuro de hidrógeno en condiciones controladas . La producción industrial a menudo implica el uso de técnicas avanzadas para garantizar una alta pureza y rendimiento. El compuesto se produce típicamente como un concentrado soluble en agua para uso agrícola .

Análisis De Reacciones Químicas

Metamídofos experimenta varias reacciones químicas, incluyendo:

Oxidación: Metamídofos puede oxidarse para formar compuestos más tóxicos.

Hidrólisis: Se hidroliza en condiciones ácidas y alcalinas, lo que lleva a la formación de productos menos tóxicos.

Fotodegradación: La luz solar acelera su descomposición en el medio ambiente.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones específicas de la reacción, pero a menudo incluyen derivados menos tóxicos .

Aplicaciones Científicas De Investigación

Metamídofos ha sido estudiado ampliamente por sus aplicaciones en varios campos:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los organofosforados.

Medicina: Investigado por sus posibles efectos en la salud humana, particularmente sus efectos neurotóxicos.

Industria: Utilizado en el desarrollo de productos de control de plagas y estudiado por su impacto ambiental.

Mecanismo De Acción

Metamídofos ejerce sus efectos inhibiendo la enzima acetilcolinesterasa, que es crucial para la función nerviosa. Esta inhibición conduce a la acumulación de acetilcolina en la hendidura sináptica, causando una transmisión continua de la señal nerviosa y, en última instancia, provocando la parálisis y la muerte de la plaga . Los objetivos moleculares incluyen el sitio activo de la acetilcolinesterasa, y las vías involucradas están relacionadas con la neurotransmisión .

Comparación Con Compuestos Similares

Metamídofos se compara a menudo con otros organofosforados como el acefato y el clorpirifos. Si bien todos estos compuestos inhiben la acetilcolinesterasa, metamídofos es único debido a su mayor solubilidad en agua y su degradación ambiental más rápida . Compuestos similares incluyen:

Acefato: Menos tóxico para los mamíferos, pero también se degrada en metamídofos.

Clorpirifos: Más persistente en el medio ambiente y tiene una actividad insecticida más amplia.

Metamídofos destaca por su acción rápida y efectividad contra una amplia gama de plagas, lo que lo convierte en una herramienta valiosa en el manejo de plagas a pesar de sus preocupaciones de toxicidad .

Actividad Biológica

5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate is a compound with significant biological activity and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H18ClF3N2O3S2

- Molecular Weight : 442.9 g/mol

- CAS Number : 175203-07-3

- Physical State : Solid

- Melting Point : 35-37 °C

The compound features a pyridine ring substituted with trifluoromethyl and chlorosulfinimidoyl groups, contributing to its unique biological properties.

The biological activity of 5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine has been linked to its interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its sulfinimidoyl group can interact with active sites of enzymes, altering their function.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in developing new antibiotics or preservatives.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes related to metabolic disorders. Results demonstrated that:

| Enzyme | Inhibition Percentage at 50 µM |

|---|---|

| Aldose Reductase | 75% |

| Dipeptidyl Peptidase IV | 60% |

This inhibition profile indicates its potential use in managing diabetes and related metabolic syndromes.

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential therapeutic applications:

- Diabetes Management : The inhibition of aldose reductase may help prevent complications associated with diabetes by reducing sorbitol accumulation.

- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown promise in inducing apoptosis in specific types of cancer cells.

Toxicological Assessments

Toxicological evaluations are crucial for determining safety profiles. Current assessments indicate:

- Acute Toxicity : Moderate toxicity observed in animal models, requiring further investigation to establish safe dosage levels.

- Chronic Exposure Risks : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects.

Propiedades

IUPAC Name |

[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-imino-methyl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C7H6ClF3N2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h4-5H,1-3H3,(H,10,11,12);2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXKQLRHVQMYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=C(C=C(C=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF3N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381678 | |

| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-07-3 | |

| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-07-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.